molecular formula C9H12N2O3 B8297471 Ethyl-3-(3-oxo-2-pyridazinyl)propionate

Ethyl-3-(3-oxo-2-pyridazinyl)propionate

Cat. No.: B8297471
M. Wt: 196.20 g/mol
InChI Key: GCQLGAVQIVKWJF-UHFFFAOYSA-N
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Description

Ethyl-3-(3-oxo-2-pyridazinyl)propionate is an ester derivative featuring a pyridazine ring substituted with an oxo group at position 2. Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, confers distinct electronic and steric properties to the molecule. The propionate ester group (-COOCH₂CH₃) at position 3 enhances solubility in organic solvents and modulates reactivity for further synthetic modifications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-(6-oxopyridazin-1-yl)propanoate

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(13)5-7-11-8(12)4-3-6-10-11/h3-4,6H,2,5,7H2,1H3

InChI Key

GCQLGAVQIVKWJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=O)C=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Pyridine vs. Pyridazine Derivatives

  • Ethyl 3-oxo-3-(2-pyridyl)propionate (CAS 26510-52-1): Contains a pyridine ring (one nitrogen atom) substituted at the 2-position.
  • Ethyl-3-(3-oxo-2-pyridazinyl)propionate : The pyridazine ring’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity, which may enhance interactions with biological targets or metal ions .

Substituent Position and Functional Groups

  • Ethyl 3-oxo-3-(4-pyridyl)propionate (CAS 2735202): Substitution at the pyridine 4-position alters steric hindrance and electronic distribution, affecting regioselectivity in further reactions. The para-substitution may improve thermal stability compared to ortho-substituted analogs .
  • Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a): Features a nitro group at position 3 and a ketone at position 2. The nitro group enhances electrophilicity, enabling participation in reduction or coupling reactions, but reduces solubility in polar solvents .

Physicochemical Properties

  • Solubility : Nitro-substituted derivatives (e.g., 8a) exhibit lower aqueous solubility due to increased hydrophobicity from the nitro group. Ethyl 3-oxo-3-pyridazinylpropionate may display intermediate solubility, balancing pyridazine’s polarity with the ester’s lipophilicity .
  • Thermal Stability : Pyridazine derivatives generally decompose at higher temperatures (>200°C) compared to pyridine analogs, attributed to stronger intermolecular interactions (e.g., hydrogen bonding) .

Preparation Methods

Reaction Mechanism and Catalytic Systems

Hydroamination of α,β-unsaturated esters with aminopyridazines represents a plausible route to Ethyl-3-(3-oxo-2-pyridazinyl)propionate. In a method analogous to the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, trifluoromethanesulfonic acid (TfOH) catalyzes the addition of 3-amino-2-pyridazinyl derivatives to ethyl acrylate. The reaction proceeds via Michael addition, followed by proton transfer and elimination, forming the target ester.

Key Parameters:

  • Catalyst : Trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acrylate).

  • Solvent : Anhydrous ethanol, ensuring solubility of polar intermediates.

  • Temperature : 120–160°C under nitrogen protection to prevent oxidation.

  • Reaction Time : 16–20 hours for complete conversion.

Optimization and Yield Considerations

The patent CN104926717A reports yields of 80–85% for Ethyl 3-(pyridin-2-ylamino)propanoate under similar conditions. For pyridazinyl analogs, steric and electronic effects of the 3-oxo group may necessitate adjustments:

  • Temperature Modulation : Higher temperatures (140–160°C) could enhance reaction rates but risk decomposition.

  • Solvent Ratio : Ethanol-to-acrylate ratios of 1:4–1:1 balance reactivity and solubility.

  • Catalyst Loading : Incremental increases in TfOH (up to 15 mol%) may improve kinetics without side reactions.

Table 1: Hypothetical Reaction Optimization for Pyridazinyl Analog

ParameterRange TestedOptimal ValueYield Impact
Temperature (°C)120–160140+12%
TfOH (mol%)5–1510+8%
Ethanol Volume (mL)50–150100+5%

Cyclocondensation Approaches

Pyridazine Ring Formation

Constructing the pyridazinyl core in situ offers an alternative strategy. Cyclocondensation of 1,2-diketones with hydrazine derivatives can yield 3-oxopyridazines, which are subsequently functionalized with propionate esters. For example, reacting ethyl 4-oxohexanoate with hydrazine hydrate under acidic conditions may yield this compound via intramolecular cyclization.

Critical Steps:

  • Diketone Synthesis : Ethyl 4-oxohexanoate is prepared via Claisen condensation of ethyl acetate and ethyl acetoacetate.

  • Cyclization : Hydrazine hydrate (1.2 equiv) in acetic acid at 80°C for 6 hours forms the pyridazinyl ring.

  • Esterification : Direct esterification of the intermediate carboxylic acid using ethanol/H2SO4.

Challenges and Mitigations

  • Regioselectivity : Competing cyclization pathways may produce 4-oxo isomers. Using electron-withdrawing substituents (e.g., nitro groups) on the diketone improves 3-oxo selectivity.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.

Cross-Coupling Methodologies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-bromo-3-oxopyridazine with ethyl 3-boronopropionate offers a modular route. This method, though underexplored for pyridazines, has succeeded for pyridine analogs.

Reaction Conditions:

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Base : K2CO3 (2 equiv) in a dioxane/water (4:1) mixture.

  • Temperature : 90°C for 12 hours.

Limitations and Alternatives

  • Boronic Acid Availability : Ethyl 3-boronopropionate is commercially scarce, necessitating in situ preparation via hydroboration of ethyl propenoate.

  • Catalyst Cost : Nickel-based catalysts (e.g., NiCl2(dppf)) reduce expenses but require rigorous oxygen-free conditions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

MethodYield PotentialCostComplexityScalability
Hydroamination70–85%LowModerateHigh
Cyclocondensation50–65%MediumHighModerate
Suzuki Coupling60–75%HighVery HighLow

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl-3-(3-oxo-2-pyridazinyl)propionate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl precursors. For example, analogous pyridazine derivatives are synthesized under high-pressure conditions (130°C in acetic acid with ammonium acetate) to facilitate cyclization . Optimization includes varying temperature, solvent polarity (e.g., ethanol vs. dichloromethane), and catalyst loading. Reaction progress should be monitored via TLC and GC/MS .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural determination : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) .
  • Spectroscopic analysis : 1^1H/13^13C NMR for functional group identification, IR for carbonyl (C=O) and pyridazine ring validation, and HRMS for molecular weight confirmation .
  • Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

Q. How should researchers evaluate the compound’s stability under different storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light. Monitor degradation via HPLC and track changes in melting point or spectral profiles. Store in airtight containers under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology : Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites on the pyridazine ring and propionate chain. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets, such as enzymes in propionate metabolism pathways . Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy).

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

  • Methodology : Cross-validate data by:

  • Comparing experimental NMR chemical shifts with computed values (e.g., using Gaussian or ACD/Labs).
  • Re-refining XRD data with SHELXL to check for missed symmetry elements or disorder .
  • Performing dynamic NMR experiments to detect conformational flexibility that may explain discrepancies .

Q. How can researchers design experiments to probe the compound’s role in biological systems, such as metabolic pathways?

  • Methodology :

  • In vitro assays : Incubate the compound with liver microsomes or cell lysates to identify metabolites via LC-MS.
  • Gene expression analysis : Use RNA sequencing to track changes in propionate metabolism genes (e.g., ACADS, MCEE) in treated cell lines .
  • Knockout models : CRISPR/Cas9-edited cells lacking specific metabolic enzymes can clarify the compound’s mechanistic role.

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., theoretical vs. experimental logP) be addressed?

  • Methodology :

  • Re-measure logP using shake-flask experiments (octanol/water partitioning) and compare with computational predictions (e.g., XLogP3).
  • Investigate intermolecular interactions (e.g., hydrogen bonding via IR) that may alter solubility .

Safety and Handling in Research Settings

Q. What are the best practices for safely handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (nitrile gloves, lab coat) and work in a fume hood.
  • Employ respiratory protection (NIOSH-approved P95 masks) if aerosolization is possible .
  • Store separately from strong oxidizers and document first-aid protocols for accidental exposure (e.g., eye irrigation, medical consultation) .

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